molecular formula C21H18N2O6S2 B3609352 4-[(4-nitrophenyl)thio]benzyl N-(phenylsulfonyl)glycinate

4-[(4-nitrophenyl)thio]benzyl N-(phenylsulfonyl)glycinate

Cat. No. B3609352
M. Wt: 458.5 g/mol
InChI Key: YDIYVDNQIODIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-nitrophenyl)thio]benzyl N-(phenylsulfonyl)glycinate, also known as NBQX, is a potent and selective antagonist of ionotropic glutamate receptors. It is widely used in scientific research as a tool to study the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

4-[(4-nitrophenyl)thio]benzyl N-(phenylsulfonyl)glycinate is a competitive antagonist of AMPA receptors, which are a subtype of ionotropic glutamate receptors. It binds to the receptor in a non-competitive manner, blocking the ion channel and preventing the influx of calcium ions into the cell. This reduces the excitability of the neuron and inhibits synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific system being studied. In general, it reduces the activity of AMPA receptors and inhibits synaptic transmission. This can lead to a reduction in neuronal excitability and synaptic plasticity, which may have implications for learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-nitrophenyl)thio]benzyl N-(phenylsulfonyl)glycinate in lab experiments is its selectivity for AMPA receptors, which allows researchers to specifically study the role of these receptors in various physiological and pathological processes. However, one limitation is that it may not be effective in all systems, as the contribution of other glutamate receptor subtypes may vary depending on the system being studied.

Future Directions

There are many potential future directions for research involving 4-[(4-nitrophenyl)thio]benzyl N-(phenylsulfonyl)glycinate. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more selective AMPA receptor antagonists that can be used to study the specific roles of different AMPA receptor subunits. Additionally, there is potential for the development of novel therapeutic agents based on the structure of this compound and other glutamate receptor antagonists.

Scientific Research Applications

4-[(4-nitrophenyl)thio]benzyl N-(phenylsulfonyl)glycinate is widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It is particularly useful for studying the role of AMPA receptors in synaptic transmission and plasticity, as it selectively blocks the activity of these receptors.

properties

IUPAC Name

[4-(4-nitrophenyl)sulfanylphenyl]methyl 2-(benzenesulfonamido)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6S2/c24-21(14-22-31(27,28)20-4-2-1-3-5-20)29-15-16-6-10-18(11-7-16)30-19-12-8-17(9-13-19)23(25)26/h1-13,22H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIYVDNQIODIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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